molecular formula C19H20N2O3S B2517305 N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898436-46-9

N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2517305
CAS No.: 898436-46-9
M. Wt: 356.44
InChI Key: SCWLWUXYJZPMAO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the sulfonamide group: This step often involves the reaction of the tricyclic intermediate with sulfonyl chloride in the presence of a base.

    Functionalization of the phenyl ring: The dimethyl groups are introduced via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tricyclic core or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s stability and electronic properties make it useful in the development of new materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through further research, including biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: This compound has a similar phenyl ring substitution pattern but lacks the tricyclic core and sulfonamide group.

    N-(2,6-dimethylphenyl)-2-piperidinecarboxamide: This compound has a similar phenyl ring substitution pattern and an amide group but differs in the core structure.

Uniqueness

N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is unique due to its tricyclic structure and the presence of both a sulfonamide group and dimethyl substitutions on the phenyl ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)20-25(23,24)16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWLWUXYJZPMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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